

# Characterization of IM21.7c Lipid Nanoparticles: Size and Zeta Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **IM21.7c**

Cat. No.: **B15578559**

[Get Quote](#)

## Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

## Introduction

Lipid nanoparticles (LNPs) are at the forefront of non-viral gene delivery systems, critical for the successful application of mRNA therapeutics and vaccines. The cationic lipid component of these LNPs plays a pivotal role in their formation, stability, and biological activity. **IM21.7c**, a novel cationic lipid featuring an imidazolium polar head, has been developed to enhance the *in vivo* biodistribution of LNPs, directing them preferentially towards the lungs and spleen while reducing accumulation in the liver.<sup>[1][2][3][4]</sup> This application note provides a detailed characterization of **IM21.7c**-based LNPs, focusing on their particle size and zeta potential, and offers comprehensive protocols for their formulation and analysis.

## Data Presentation

The physicochemical properties of lipid nanoparticles are critical quality attributes that influence their *in vivo* performance. The size of LNPs affects their biodistribution, while the zeta potential is a key indicator of colloidal stability and interaction with biological membranes. A summary of the key characterization parameters for an exemplary **IM21.7c** LNP formulation is presented below.

| Parameter                     | Value     |
|-------------------------------|-----------|
| Size (Hydrodynamic Diameter)  | 97 ± 1 nm |
| Polydispersity Index (PDI)    | 0.089     |
| Zeta Potential                | +12 mV    |
| Encapsulation Efficiency (EE) | 98.0%     |

Table 1: Physicochemical characteristics of IM21.7c LNPs encapsulating FLuc mRNA. Data from Gueguen et al. (2024).[\[2\]](#)

## Experimental Protocols

### I. Formulation of IM21.7c Lipid Nanoparticles

This protocol describes the preparation of **IM21.7c** LNPs using a microfluidic mixing approach, which ensures reproducible and scalable production.[\[5\]](#)[\[6\]](#)

Materials:

- Lipids:
  - **IM21.7c** (cationic lipid)[\[7\]](#)[\[8\]](#)
  - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)
  - Cholesterol (structural lipid)
  - 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (PEGylated lipid)
- Nucleic Acid: mRNA (e.g., Firefly Luciferase mRNA)
- Buffers and Solvents:
  - Ethanol (anhydrous)

- 10 mM Sodium Acetate buffer (pH 4.0)
- Phosphate-Buffered Saline (PBS)
- Equipment and Consumables:
  - Microfluidic mixing system (e.g., NanoAssemblr™)[5]
  - Syringes and needles
  - Centrifugal filter units (10 kDa MWCO)[5]
  - 0.45 µm PES syringe filters[5]

#### Procedure:

- Preparation of Lipid Stock Solution:
  1. Dissolve **IM21.7c**, DOPE, cholesterol, and DSPE-PEG2000 in anhydrous ethanol to achieve the desired molar ratios. A typical molar ratio is 40% **IM21.7c**, 30% DOPE, 10% DPyPE, 18.5% Cholesterol, and 1.5% DSPE-PEG2000.[2]
  2. Gently warm the solution at up to 37°C and sonicate for 30 minutes, followed by vortexing to ensure complete dissolution.[5]
- Preparation of mRNA Solution:
  1. Dilute the mRNA stock solution in 10 mM sodium acetate buffer (pH 4.0).[5]
- LNP Assembly via Microfluidic Mixing:
  1. Load the lipid-ethanol solution into one syringe and the mRNA-acetate buffer solution into another.
  2. Set the microfluidic mixing system to the desired flow rate (e.g., 10 mL/min) and volumetric ratio (e.g., 3:1 aqueous to organic phase).[5]
  3. Initiate the mixing process to allow for the self-assembly of the LNPs.

- Purification and Buffer Exchange:
  1. Transfer the resulting LNP dispersion to a centrifugal filter unit (10 kDa MWCO).
  2. Perform buffer exchange into PBS to remove ethanol and unencapsulated mRNA.
  3. Concentrate the LNP solution to the desired final concentration.
- Sterile Filtration:
  1. Filter the final LNP formulation through a 0.45  $\mu$ m PES syringe filter.[\[5\]](#)
  2. Store the sterile LNP solution at 4°C for short-term storage.

## II. Characterization of LNP Size and Zeta Potential

### A. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[\[9\]](#)[\[10\]](#)[\[11\]](#)

#### Materials:

- **IM21.7c** LNP sample
- Phosphate-Buffered Saline (PBS)
- DLS instrument (e.g., Zetasizer Nano ZS)[\[5\]](#)
- Low-volume disposable cuvettes

#### Procedure:

- Instrument Setup:
  1. Turn on the DLS instrument and allow it to warm up for at least 30 minutes.

2. Select the appropriate measurement parameters for LNP analysis (e.g., material refractive index, dispersant viscosity).

- Sample Preparation:

1. Dilute the **IM21.7c** LNP sample in PBS to an appropriate concentration to avoid multiple scattering effects. A 1:10 dilution is a common starting point.[12]

2. Gently mix the diluted sample by inverting the cuvette. Avoid vortexing to prevent aggregation.

- Measurement:

1. Place the cuvette in the DLS instrument.

2. Equilibrate the sample to the desired temperature (e.g., 25°C).

3. Perform multiple measurements (e.g., three runs of 180 seconds each) to ensure reproducibility.[12]

- Data Analysis:

1. Analyze the correlation function to obtain the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

2. Ensure the PDI value is below 0.3, which is generally considered acceptable for LNP formulations.[13]

## B. Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)

ELS measures the electrophoretic mobility of charged particles in an electric field, which is then used to calculate the zeta potential.[14][15]

### Materials:

- **IM21.7c** LNP sample
- Diluted PBS (e.g., 0.1x PBS)[10]

- ELS instrument (e.g., Zetasizer Nano ZS)[\[5\]](#)
- Disposable folded capillary cells

Procedure:

- Instrument Setup:
  1. Ensure the ELS instrument is properly calibrated.
  2. Select the zeta potential measurement mode.
- Sample Preparation:
  1. Dilute the **IM21.7c** LNP sample in a low ionic strength buffer, such as 0.1x PBS, to ensure sufficient particle mobility.[\[10\]](#)
  2. Gently mix the diluted sample.
- Measurement:
  1. Carefully inject the sample into the folded capillary cell, avoiding the introduction of air bubbles.
  2. Place the cell in the instrument.
  3. Equilibrate the sample to the desired temperature (e.g., 25°C).
  4. Apply the electric field and record the electrophoretic mobility.
- Data Analysis:
  1. The instrument software will automatically calculate the zeta potential from the measured electrophoretic mobility using the Henry equation.
  2. Perform multiple measurements to obtain a reliable average value.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **IM21.7c** LNP formulation and characterization.



[Click to download full resolution via product page](#)

Caption: Key properties and advantages of **IM21.7c** lipid nanoparticles.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Webinar LipidBrick® IM21.7c Novel Cationic Lipid for LNP Formulation | Sartorius [sartorius.com]
- 2. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polyplus Expands LipidBrick Library to Optimize LNP Formulation [news.pda.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Lipid nanoparticle characterization with multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LNP characterization [bio-protocol.org]
- 13. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 14. liposomes.bocsci.com [liposomes.bocsci.com]
- 15. The Critical Role of Zeta Potential Measurements in Advancing Medicine [izon.com]

- To cite this document: BenchChem. [Characterization of IM21.7c Lipid Nanoparticles: Size and Zeta Potential]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15578559#characterization-of-im21-7c-lnp-size-and-zeta-potential>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)